Cas no 882747-64-0 (3-{4-(Benzylsulfonyl)aminophenoxy}-2-thiophenecarboxylic acid)

3-{4-(Benzylsulfonyl)aminophenoxy}-2-thiophenecarboxylic acid is a specialized organic compound featuring a benzylsulfonylaminophenoxy group linked to a thiophene carboxylic acid scaffold. This structure imparts unique reactivity and potential utility in medicinal chemistry and material science applications. The benzylsulfonyl moiety enhances solubility and stability, while the thiophene-carboxylic acid group offers versatile functionalization sites for further derivatization. Its well-defined molecular architecture makes it a valuable intermediate for synthesizing pharmacologically active compounds or advanced polymers. The compound’s balanced lipophilicity and electronic properties contribute to its suitability for targeted research applications, particularly in drug discovery and heterocyclic chemistry. Proper handling and storage under inert conditions are recommended to maintain its integrity.
3-{4-(Benzylsulfonyl)aminophenoxy}-2-thiophenecarboxylic acid structure
882747-64-0 structure
商品名:3-{4-(Benzylsulfonyl)aminophenoxy}-2-thiophenecarboxylic acid
CAS番号:882747-64-0
MF:
メガワット:
MDL:MFCD08064753
CID:4663706

3-{4-(Benzylsulfonyl)aminophenoxy}-2-thiophenecarboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-(4-[(BENZYLSULFONYL)AMINO]PHENOXY)-2-THIOPHENECARBOXYLIC ACID
    • 3-{4-(Benzylsulfonyl)aminophenoxy}-2-thiophenecarboxylic acid
    • MDL: MFCD08064753

3-{4-(Benzylsulfonyl)aminophenoxy}-2-thiophenecarboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
4Y-5054-10MG
3-{4-[(benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid
882747-64-0 >90%
10mg
£63.00 2023-09-08
Matrix Scientific
165576-5g
3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid
882747-64-0
5g
$7343.00 2023-09-05
TRC
B155245-25mg
3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid
882747-64-0
25mg
$ 230.00 2022-06-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00907579-1g
3-[4-(Phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylic acid
882747-64-0 90%
1g
¥4193.0 2024-04-17
A2B Chem LLC
AI78755-1mg
3-[4-(phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylic acid
882747-64-0 >90%
1mg
$201.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1644680-5mg
3-(4-((Phenylmethyl)sulfonamido)phenoxy)thiophene-2-carboxylic acid
882747-64-0 98%
5mg
¥617.00 2024-04-27
A2B Chem LLC
AI78755-500mg
3-[4-(phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylic acid
882747-64-0 >90%
500mg
$720.00 2024-04-19
Key Organics Ltd
4Y-5054-5MG
3-{4-[(benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid
882747-64-0 >90%
5mg
£46.00 2023-09-08
Key Organics Ltd
4Y-5054-1G
3-{4-[(benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid
882747-64-0 >90%
1g
£770.00 2023-09-08
Key Organics Ltd
4Y-5054-10G
3-{4-[(benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid
882747-64-0 >90%
10g
£5775.00 2023-09-08

3-{4-(Benzylsulfonyl)aminophenoxy}-2-thiophenecarboxylic acid 関連文献

3-{4-(Benzylsulfonyl)aminophenoxy}-2-thiophenecarboxylic acidに関する追加情報

Introduction to 3-{4-(Benzylsulfonyl)-aminophenoxy}-2-thiophenecarboxylic acid (CAS No. 882747-64-0)

3-{4-(Benzylsulfonyl)-aminophenoxy}-2-thiophenecarboxylic acid, identified by the CAS number 882747-64-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of both benzylsulfonyl and thiophene functional groups, which are known for their diverse biological activities and potential therapeutic applications. The structural arrangement of this molecule, featuring a thiophenecarboxylic acid moiety linked to a aminophenoxy group, positions it as a promising candidate for further exploration in drug discovery and development.

The benzylsulfonyl group in the molecular structure of 3-{4-(Benzylsulfonyl)-aminophenoxy}-2-thiophenecarboxylic acid plays a crucial role in modulating the biological properties of the compound. Sulfonyl groups are widely recognized for their ability to enhance binding affinity and selectivity in protein targets, making them valuable in the design of inhibitors and activators. In particular, the benzylsulfonyl moiety has been extensively studied for its potential in modulating enzymes and receptors involved in various disease pathways. This feature makes the compound of interest a compelling scaffold for developing novel therapeutic agents.

Complementing the benzylsulfonyl group is the thiophene ring, which is a heterocyclic aromatic compound known for its stability and versatility in medicinal chemistry. Thiophene derivatives have been extensively explored for their pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects. The incorporation of a thiophenecarboxylic acid group into the molecular framework of 3-{4-(Benzylsulfonyl)aminophenoxy}-2-thiophenecarboxylic acid not only enhances its structural complexity but also opens up possibilities for unique interactions with biological targets. This combination of functional groups suggests that the compound may exhibit multifaceted biological activities, making it an attractive subject for further investigation.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which are critical in many biological processes and often associated with diseases such as cancer and inflammation. The unique structural features of 3-{4-(Benzylsulfonyl)aminophenoxy}-2-*thiophenecarboxylic acid* make it a potential lead compound for designing PPI modulators. The benzylsulfonyl-aminophenoxy moiety could interact with specific residues on the protein surface, disrupting or stabilizing PPIs depending on the intended therapeutic outcome. This capability positions the compound as a valuable tool for elucidating mechanisms of PPI-mediated diseases and developing targeted therapies.

The synthesis and characterization of 3-{4-(Benzylsulfonyl)aminophenoxy}-2-*thiophenecarboxylic acid* have been refined through advanced organic synthesis techniques. The introduction of the thiophenecarboxylic acid group requires careful control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have enabled chemists to construct complex molecular architectures with precision. These advancements have not only facilitated the synthesis of this compound but also provided insights into optimizing its pharmacological properties.

Recent studies have highlighted the potential of thiophene derivatives as scaffolds for drug development due to their ability to modulate various biological pathways. For instance, certain thiophene-based compounds have shown promise in inhibiting kinases involved in cancer progression. The presence of both benzylsulfonyl-aminophenoxy groups in 3-{4-(Benzylsulfonyl)aminophenoxy}-2-*thiophenecarboxylic acid* suggests that it may exhibit similar inhibitory effects on key enzymes or receptors implicated in disease processes. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

The pharmaceutical industry continues to invest heavily in exploring novel chemical entities with therapeutic applications. Compounds like 3-{4-(Benzylsulfonyl)aminophenoxy}-2-*thiophenecarboxylic acid* represent a significant step forward in this endeavor. By leveraging structural diversity and functional group combinations, researchers aim to develop drugs that are more effective, selective, and less toxic than existing therapies. The unique combination of benzylsulfonyl-aminophenoxy groups in this compound underscores its potential as a versatile pharmacological tool.

In conclusion, 3-{4-(Benzylsulfonyl)aminophenoxy}-2-*thiophenecarboxylic acid* (CAS No. 882747-64-0) is a structurally intriguing compound with promising applications in pharmaceutical research. Its combination of benzylsulfonyl-aminophenoxy groups and thiophene core positions it as a valuable candidate for developing novel therapeutic agents targeting various diseases. Continued exploration into its synthetic pathways, pharmacological properties, and potential clinical applications will further enhance our understanding of its therapeutic value.

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